Methylmethaqualone

Description

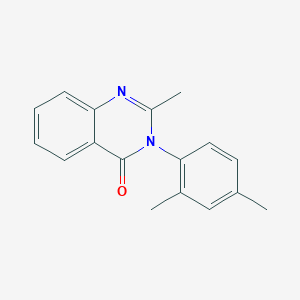

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(2,4-dimethylphenyl)-2-methylquinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O/c1-11-8-9-16(12(2)10-11)19-13(3)18-15-7-5-4-6-14(15)17(19)20/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPMDMUROZIYIIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00172675 | |

| Record name | 4(3H)-Quinazolinone, 3-(2,4-dimethylphenyl)-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00172675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>39.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26663795 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

1915-80-6 | |

| Record name | 3-(2,4-Dimethylphenyl)-2-methyl-4(3H)-quinazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1915-80-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylmethaqualone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001915806 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4(3H)-Quinazolinone, 3-(2,4-dimethylphenyl)-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00172675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYLMETHAQUALONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/842OA0464Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Action of Methylmethaqualone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Published: December 13, 2025

Abstract

Methylmethaqualone (MMQ) is a synthetic quinazolinone and a structural analog of the sedative-hypnotic drug methaqualone.[1] Like its parent compound, MMQ's primary pharmacological effects are mediated through the positive allosteric modulation of gamma-aminobutyric acid type A (GABAA) receptors.[1][2][3] This document provides a comprehensive overview of the current understanding of this compound's mechanism of action, drawing heavily on data from its extensively studied precursor, methaqualone, due to the limited availability of specific quantitative data for MMQ. This guide details the molecular target, binding site, and functional consequences of receptor modulation. It also includes representative experimental protocols for the characterization of such compounds and visualizes the key pathways and workflows.

Primary Molecular Target: GABAA Receptors

The principal molecular target for this compound is the GABAA receptor, a ligand-gated ion channel that plays a crucial role in mediating inhibitory neurotransmission in the central nervous system.[1][2][3][4] MMQ is described as an agonist at the β subtype of the GABAA receptor, enhancing the effects of the endogenous neurotransmitter GABA.[2][3][5] This action is similar to that of methaqualone, which functions as a positive allosteric modulator at various GABAA receptor subtypes.[6][7]

Binding Site and Allosteric Modulation

Unlike benzodiazepines and barbiturates, which have their own distinct binding sites on the GABAA receptor complex, this compound and methaqualone are proposed to bind to a unique site located at the transmembrane β(+)/α(–) subunit interface.[6][7][8][9] This binding site may partially overlap with that of the general anesthetic etomidate.[6][7][8] Recent cryo-electron microscopy studies of methaqualone have confirmed its binding to the same intersubunit transmembrane sites targeted by the general anesthetics propofol and etomidate.[10][11][12]

Upon binding to this allosteric site, MMQ potentiates the effect of GABA, leading to an increased influx of chloride ions into the neuron. This hyperpolarizes the cell, making it less likely to fire an action potential and thus producing a sedative-hypnotic effect.[4]

Quantitative Pharmacological Data

Due to the scarcity of data for MMQ, the following table summarizes the functional properties of its parent compound, methaqualone , at various human GABAA receptor subtypes, as determined by two-electrode voltage-clamp electrophysiology in Xenopus oocytes.[6] This data provides a valuable reference for understanding the potential activity of MMQ.

| GABAA Receptor Subtype | Methaqualone EC50 (µM) | Methaqualone Rmax (% of GABA Rmax) | Type of Modulation |

| α1β2γ2S | 1.8 ± 0.3 | 1100 ± 60 | Positive Allosteric Modulator |

| α2β2γ2S | 2.0 ± 0.3 | 1200 ± 100 | Positive Allosteric Modulator |

| α3β2γ2S | 2.5 ± 0.4 | 1300 ± 100 | Positive Allosteric Modulator |

| α5β2γ2S | 1.5 ± 0.2 | 1400 ± 100 | Positive Allosteric Modulator |

| α4β2δ | 3.2 ± 0.6 | 1300 ± 100 | Positive Allosteric Modulator |

| α6β2δ | 2.8 ± 0.5 | 1100 ± 80 | Positive Allosteric Modulator |

| α4β3δ | 0.8 ± 0.1 | 2100 ± 100 | Superagonist |

| α6β1δ | - | - | Negative Allosteric Modulator |

| α4β1δ | - | - | Inactive |

Data extracted from Hammer et al. (2015).[6]

Forensic analysis of this compound has established quantitative methods for its detection in biological samples.

| Analyte | Matrix | Method | Lower Limit of Quantification (LLOQ) |

| This compound | Whole Blood | UHPLC-QqQ-MS/MS | 0.2 ng/mL |

Data from a validated forensic toxicology method.[13][14]

Signaling Pathway and Logical Relationships

The following diagram illustrates the proposed signaling pathway for this compound at the GABAA receptor.

References

- 1. The analysis of illicit methaqualone containing preparations by gas chromatography-mass spectrometry for forensic purposes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Functional properties and mechanism of action of PPTQ, an allosteric agonist and low nanomolar positive allosteric modulator at GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Multifaceted GABAA Receptor Modulator: Functional Properties and Mechanism of Action of the Sedative-Hypnotic and Recreational Drug Methaqualone (Quaalude) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Multifaceted GABAA Receptor Modulator: Functional Properties and Mechanism of Action of the Sedative-Hypnotic and Recreational Drug Methaqualone (Quaalude) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of diphenhydramine on methaqualone metabolism: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Methaqualone | C16H14N2O | CID 6292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. From historical drugs to present perils: UHPLC-QqQ-MS/MS determination of methaqualone and its designer analogs (NPS) with comprehensive fragmentation pathways study (QTOF) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. Availability of methaqualone from commercial preparations: in vitro and in vivo studies in man [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of Methylmethaqualone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylmethaqualone (MMQ) is a synthetic quinazolinone and a structural analog of the sedative-hypnotic drug methaqualone. Possessing a similar pharmacological profile to its parent compound, this compound acts as a positive allosteric modulator of γ-aminobutyric acid type A (GABA-A) receptors. Preclinical data suggest that this compound is approximately three times more potent than methaqualone in animal models. This guide provides a comprehensive overview of the known pharmacological properties of this compound, including its mechanism of action, available pharmacokinetic and toxicological data, and relevant experimental methodologies. Due to the limited specific research on this compound, much of the detailed mechanistic understanding is extrapolated from extensive studies on methaqualone.

Introduction

This compound (3-(2,4-dimethylphenyl)-2-methylquinazolin-4(3H)-one) is a derivative of methaqualone, distinguished by the addition of a methyl group to the phenyl ring.[1] Like methaqualone, it exhibits sedative, hypnotic, and anticonvulsant properties.[1] The primary molecular target of this compound is the GABA-A receptor, a ligand-gated ion channel crucial for mediating inhibitory neurotransmission in the central nervous system (CNS).[1] This document synthesizes the available scientific literature to present a detailed pharmacological profile of this compound for a scientific audience.

Mechanism of Action

This compound's primary mechanism of action is the positive allosteric modulation of GABA-A receptors.[1] It binds to a site on the receptor complex that is distinct from the binding sites of GABA, benzodiazepines, and barbiturates. This binding enhances the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron, which results in CNS depression.

GABA-A Receptor Interaction

While specific binding studies on this compound are not extensively available, research on its parent compound, methaqualone, provides significant insights. Methaqualone has been shown to be a multifaceted modulator of GABA-A receptors, exhibiting positive allosteric modulation at several subtypes, including α1β2γ2S, α2β2γ2S, α3β2γ2S, and α5β2γ2S.[2] It displays more complex functionalities at other subtypes, ranging from negative modulation to superagonism.[2] It is reported that this compound is an agonist at the β subtype of the GABA-A receptor.[1]

Pharmacological Data

Quantitative pharmacological data for this compound are sparse in the public domain. The following tables summarize the available information and provide comparative data for methaqualone where available.

Table 1: Receptor Binding & Functional Assay Data

| Compound | Receptor Subtype | Assay Type | Parameter | Value | Reference |

| This compound | GABA-A (β subtype) | Functional Assay | Activity | Agonist | [1] |

| Various | Binding/Functional | Ki / EC50 / IC50 | Not Available | ||

| Methaqualone | α1β2γ2S | Two-electrode voltage clamp | EC50 (PAM) | 3.5 µM | [2] |

| α2β2γ2S | Two-electrode voltage clamp | EC50 (PAM) | 4.1 µM | [2] | |

| α3β2γ2S | Two-electrode voltage clamp | EC50 (PAM) | 5.0 µM | [2] | |

| α5β2γ2S | Two-electrode voltage clamp | EC50 (PAM) | 4.3 µM | [2] | |

| α4β2δ | Two-electrode voltage clamp | EC50 (PAM) | 1.9 µM | [2] | |

| α6β1δ | Two-electrode voltage clamp | IC50 (NAM) | ~10 µM | [2] | |

| α4β3δ | Two-electrode voltage clamp | EC50 (Superagonist) | 1.8 µM | [2] |

PAM: Positive Allosteric Modulator; NAM: Negative Allosteric Modulator. Data for methaqualone is provided for comparative context.

Table 2: In Vivo Data

| Compound | Animal Model | Test | Parameter | Value | Reference |

| This compound | Animal Models | Sedative/Hypnotic | Potency vs. Methaqualone | ~3 times more potent | [1] |

| Animal Models | Convulsant Effects | Observation | Pro-convulsive at high doses | [1] | |

| Methaqualone | Mice | Locomotion Assay | ED50 | Not specified | [2] |

| Mice | Anticonvulsant Assay | ED50 | Not specified | [2] |

Table 3: Pharmacokinetic Parameters

| Compound | Species | Parameter | Value | Reference |

| This compound | Human/Animal | Half-life, Cmax, Tmax, etc. | Not Available | |

| Methaqualone | Human | Elimination Half-life | 20-60 hours | |

| Human | Time to Peak Plasma Concentration | A few hours |

Experimental Protocols

In Vitro Functional Assay: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is used to measure the effect of a compound on ion channel function.

Methodology:

-

cRNA Synthesis: Complementary RNA (cRNA) for the desired GABA-A receptor subunits (e.g., α, β, γ) is synthesized in vitro.

-

Oocyte Injection: Xenopus laevis oocytes are injected with the cRNA mixture.

-

Incubation: Oocytes are incubated for 2-4 days to allow for the expression and assembly of functional GABA-A receptors on the cell membrane.

-

Electrophysiological Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes (one for voltage clamping, one for current recording).

-

Compound Application: A baseline current is established in the presence of a low concentration of GABA. This compound is then applied at various concentrations, and the change in the GABA-evoked current is measured.

-

Data Analysis: The potentiation or inhibition of the GABAergic current by this compound is used to construct dose-response curves and calculate EC50 or IC50 values.[2]

In Vivo Sedative/Hypnotic Activity: Loss of Righting Reflex in Rodents

This is a common behavioral assay to assess sedative-hypnotic effects.

Methodology:

-

Animal Acclimatization: Rodents (mice or rats) are acclimatized to the laboratory environment.

-

Compound Administration: this compound is administered via an appropriate route (e.g., intraperitoneal, oral).

-

Observation: Animals are placed on their backs, and the time taken to right themselves (i.e., return to a prone position with all four paws on the ground) is recorded. The loss of the righting reflex is considered an indicator of hypnosis.

-

Dose-Response: The experiment is repeated with different doses of the compound to determine the dose that causes loss of righting reflex in 50% of the animals (HD50).

Pharmacokinetics and Metabolism

Specific pharmacokinetic data for this compound in humans or animals are not well-documented in the scientific literature.

Metabolism

The metabolism of this compound has not been explicitly studied. However, it is reasonable to hypothesize that it follows similar metabolic pathways to methaqualone, which is extensively metabolized in the liver. The primary metabolic reactions for methaqualone involve hydroxylation of the tolyl and quinazolinone rings. Given the presence of an additional methyl group on the phenyl ring in this compound, it is likely that this methyl group is also a target for hydroxylation.

Toxicology

Animal studies have indicated that this compound can produce convulsions at doses only slightly higher than its effective sedative dose.[1] Anecdotal reports from human users also suggest a pro-convulsive effect, which poses a significant risk in cases of overdose.[1] One case report of acute neurotoxicity following recreational use of this compound described symptoms including central nervous system depression alternating with excitation, psychomotor agitation, muscle hyperactivity, and tachycardia. Laboratory findings in this case showed a slight increase in creatine kinase and alanine aminotransferase.

Analytical Methods

The detection and quantification of this compound in biological matrices are typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method offers high sensitivity and specificity, allowing for the identification of the parent compound and its potential metabolites in blood and urine samples. A developed UHPLC-QqQ-MS/MS method has a lower limit of quantification (LLOQ) of 0.2 ng/mL in whole blood.

Conclusion

This compound is a potent sedative-hypnotic agent that acts as a positive allosteric modulator of GABA-A receptors. While its general pharmacological properties are understood to be similar to those of methaqualone, there is a significant lack of specific quantitative data regarding its receptor binding affinities, functional potencies at various GABA-A receptor subtypes, and its pharmacokinetic profile. Further research is required to fully characterize the pharmacological and toxicological profile of this compound. The information provided in this guide, largely extrapolated from studies on its parent compound, serves as a foundational resource for researchers in the field of pharmacology and drug development.

References

In Vitro Profile of Methylmethaqualone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylmethaqualone (MMQ) is a quinazolinone and a structural analog of the sedative-hypnotic agent methaqualone. Despite its emergence as a designer drug, there is a notable scarcity of in vitro research characterizing its pharmacological and metabolic profile. This technical guide provides a comprehensive overview of the available in vitro data for this compound, supplemented by an in-depth analysis of its parent compound, methaqualone, to infer its likely mechanistic actions. The primary molecular target is presumed to be the γ-aminobutyric acid type A (GABA-A) receptor, where it is expected to act as a positive allosteric modulator. This document summarizes the limited quantitative data for this compound, presents detailed experimental protocols from foundational studies on methaqualone, and visualizes the pertinent signaling pathways and experimental workflows. This guide is intended to serve as a foundational resource for researchers and drug development professionals, highlighting the current knowledge gaps and providing a framework for future in vitro investigations into this compound.

Introduction

This compound (MMQ) is a derivative of methaqualone, distinguished by the addition of a methyl group on the tolyl ring. Methaqualone itself was widely prescribed as a sedative and hypnotic before its therapeutic use was discontinued due to a high potential for abuse.[1] The pharmacological effects of methaqualone are primarily mediated through positive allosteric modulation of the GABA-A receptor, the principal inhibitory neurotransmitter receptor in the central nervous system.[1][2] Due to its structural similarity, this compound is presumed to share this mechanism of action.[3] However, a comprehensive understanding of its in vitro pharmacology, including receptor binding affinities, functional potencies at various GABA-A receptor subunit combinations, and metabolic pathways, is critically lacking in the scientific literature.

This technical guide aims to collate and present the sparse in vitro data available for this compound. To provide a more complete picture for researchers, this guide heavily leverages the more extensive in vitro data available for its parent compound, methaqualone, as a predictive framework. The subsequent sections will detail the known functional activity, provide experimental methodologies for key assays, summarize quantitative data in tabular form, and present diagrams of relevant biological pathways and experimental processes.

Molecular Target: GABA-A Receptor

The primary molecular target of methaqualone, and presumably this compound, is the GABA-A receptor.[2][3] These receptors are ligand-gated ion channels that, upon binding of GABA, open to allow the influx of chloride ions, leading to hyperpolarization of the neuron and a reduction in its excitability. Methaqualone acts as a positive allosteric modulator (PAM) of the GABA-A receptor, meaning it binds to a site on the receptor distinct from the GABA binding site and enhances the effect of GABA.[2][3] This potentiation of GABAergic inhibition is responsible for the sedative, hypnotic, and anxiolytic effects of the drug. Notably, the binding site for methaqualone on the GABA-A receptor is different from those of other well-known modulators like benzodiazepines and barbiturates.[2]

Signaling Pathway of Methaqualone at the GABA-A Receptor

The following diagram illustrates the mechanism of action of methaqualone as a positive allosteric modulator of the GABA-A receptor.

Quantitative In Vitro Data

The available quantitative in vitro data for this compound is extremely limited. In contrast, methaqualone has been more thoroughly studied. The following tables summarize the available data.

Table 1: Functional Activity of this compound at the GABA-A Receptor

| Compound | Receptor Subtype | Assay Type | Parameter | Value |

| This compound | α1β2γ2 | Electrophysiology | EC50 | 3.2 μM |

Note: This data is from a single source and lacks extensive experimental details.

Table 2: Functional Activity of Methaqualone at Various GABA-A Receptor Subtypes

| Receptor Subtype | Parameter | Value (μM) | Efficacy (% of GABA max) |

| α1β2γ2S | EC50 | 3.2 ± 0.4 | 830 ± 70 |

| α2β2γ2S | EC50 | 2.6 ± 0.3 | 660 ± 50 |

| α3β2γ2S | EC50 | 4.8 ± 0.7 | 780 ± 90 |

| α5β2γ2S | EC50 | 3.9 ± 0.5 | 930 ± 110 |

| α1β3γ2S | EC50 | 1.8 ± 0.2 | 1150 ± 100 |

| α2β3γ2S | EC50 | 1.4 ± 0.2 | 1000 ± 100 |

| α3β3γ2S | EC50 | 2.5 ± 0.3 | 1140 ± 120 |

| α5β3γ2S | EC50 | 2.2 ± 0.2 | 1290 ± 120 |

| α4β2δ | EC50 | 1.2 ± 0.2 | 140 ± 20 |

| α6β2δ | EC50 | 1.2 ± 0.1 | 210 ± 20 |

| α4β3δ | Superagonist | - | >100 |

| α6β3δ | EC50 | 0.8 ± 0.1 | 220 ± 20 |

| α6β1δ | Negative Modulator | - | - |

| α4β1δ | Inactive | - | - |

Data extracted from Hammer H, et al. (2015).[2][4][5]

Experimental Protocols

Detailed experimental protocols for in vitro studies of this compound are not available in the published literature. The following protocols for methaqualone are provided as a reference for future studies.

Functional Characterization at Recombinant GABA-A Receptors

This protocol is based on the methodology described by Hammer et al. (2015) for the functional characterization of methaqualone at human GABA-A receptors expressed in Xenopus oocytes.[4]

Objective: To determine the functional activity (e.g., EC50, efficacy) of a test compound at specific GABA-A receptor subtypes.

Materials:

-

Xenopus laevis oocytes

-

cRNA for human GABA-A receptor subunits (e.g., α1, β2, γ2S)

-

Nuclease-free water

-

Collagenase solution

-

Barth's solution

-

Two-electrode voltage clamp (TEVC) setup

-

GABA

-

Test compound (Methaqualone)

-

Recording solution (e.g., ND96)

Procedure:

-

Oocyte Preparation: Xenopus laevis oocytes are surgically removed and defolliculated by treatment with collagenase.

-

cRNA Injection: Oocytes are injected with a mixture of cRNAs encoding the desired GABA-A receptor subunits.

-

Incubation: Injected oocytes are incubated in Barth's solution for 2-7 days to allow for receptor expression.

-

Electrophysiological Recording:

-

Oocytes are placed in a recording chamber and perfused with recording solution.

-

The oocyte is impaled with two microelectrodes filled with KCl and voltage-clamped at a holding potential of -70 mV.

-

GABA at a concentration that elicits a submaximal response (e.g., EC10) is applied to establish a baseline current.

-

The test compound is co-applied with GABA at various concentrations.

-

The potentiation of the GABA-evoked current by the test compound is measured.

-

-

Data Analysis: Concentration-response curves are generated by plotting the potentiation of the GABA current as a function of the test compound concentration. EC50 and maximal efficacy values are determined by fitting the data to a sigmoidal dose-response equation.

References

- 1. Methaqualone - Wikipedia [en.wikipedia.org]

- 2. A Multifaceted GABAA Receptor Modulator: Functional Properties and Mechanism of Action of the Sedative-Hypnotic and Recreational Drug Methaqualone (Quaalude) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Methaqualone | Description, Actions, Uses, & Side Effects | Britannica [britannica.com]

- 4. A Multifaceted GABAA Receptor Modulator: Functional Properties and Mechanism of Action of the Sedative-Hypnotic and Recreational Drug Methaqualone (Quaalude) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Animal Models for Methylmethaqualone Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylmethaqualone (MMQ) is a synthetic quinazolinone and a structural analogue of the sedative-hypnotic drug methaqualone. As a designer drug with limited official preclinical data, understanding its pharmacological and toxicological profile is crucial. This technical guide provides an in-depth overview of the potential animal models and experimental protocols for the research of this compound. Drawing from the extensive research on its parent compound, methaqualone, and the sparse but significant data on MMQ itself, this document outlines the core methodologies, expected outcomes, and key safety considerations for its preclinical evaluation. The guide is intended to serve as a foundational resource for researchers initiating studies into the sedative-hypnotic, anxiolytic, and convulsant properties of this compound.

Introduction to this compound (MMQ)

This compound (MMQ), also known as 4-methylmethaqualone, is a quinazolinone derivative and a close structural analogue of methaqualone. It is distinguished by the addition of a methyl group to the 3-phenyl ring of the methaqualone structure. Like its parent compound, MMQ is a central nervous system depressant with sedative and hypnotic properties. It is believed to exert its effects primarily through the positive allosteric modulation of GABA-A receptors. Limited preclinical information suggests that MMQ is approximately three times more potent than methaqualone in animal models. However, a significant concern with MMQ is its pro-convulsive potential, with animal studies indicating that it can induce convulsions at doses only slightly higher than its effective sedative dose. This narrow therapeutic window presents a considerable risk in non-clinical and potential abuse scenarios.

Pharmacological Target and Signaling Pathway

The primary molecular target of this compound, like methaqualone, is the γ-aminobutyric acid type A (GABA-A) receptor. These receptors are ligand-gated ion channels that mediate the majority of fast inhibitory neurotransmission in the central nervous system.

Mechanism of Action:

-

Positive Allosteric Modulation: MMQ is a positive allosteric modulator of the GABA-A receptor. It binds to a site on the receptor that is distinct from the binding sites of GABA, benzodiazepines, and barbiturates.

-

Enhancement of GABAergic Tone: Upon binding, MMQ enhances the effect of GABA, the principal inhibitory neurotransmitter. This potentiation leads to an increased influx of chloride ions into the neuron, causing hyperpolarization of the cell membrane and reducing neuronal excitability.

-

Subtype Specificity: It has been suggested that MMQ has agonist activity at the β subtype of the GABA-A receptor. The diverse subunit composition of GABA-A receptors allows for a range of pharmacological responses. The specific subunit interactions of MMQ likely contribute to its distinct pharmacological profile, including its sedative-hypnotic and pro-convulsive effects.

-

Binding Site: Recent cryo-electron microscopy studies on methaqualone have revealed that it binds to a transmembrane site at the β+/α- subunit interface, a site that may overlap with that of the anesthetic etomidate. It is highly probable that MMQ binds to a similar pocket.

Animal Models and Behavioral Assays

A variety of animal models, primarily in rodents (mice and rats), are utilized to assess the sedative-hypnotic, anxiolytic, and convulsant properties of novel compounds like MMQ.

3.1. Sedative-Hypnotic Effects

| Assay | Animal Model | Primary Endpoint(s) | Description |

| Loss of Righting Reflex (LORR) | Mice, Rats | Latency to LORR, Duration of LORR | The inability of an animal to right itself within a specified time after being placed on its back is a measure of hypnotic effect. |

| Open Field Test | Mice, Rats | Total distance traveled, Rearing frequency, Time spent in the center | A decrease in locomotor activity and exploratory behavior is indicative of sedation. |

| Rotarod Test | Mice, Rats | Latency to fall from a rotating rod | Measures motor coordination and balance. A decrease in performance suggests motor impairment, a common side effect of sedatives. |

| Thiopental-Induced Sleeping Time | Mice | Potentiation of sleep duration | A test compound is administered prior to a sub-hypnotic dose of a barbiturate. An increase in sleep time indicates a sedative-hypnotic effect. |

3.2. Anxiolytic Effects

| Assay | Animal Model | Primary Endpoint(s) | Description |

| Elevated Plus Maze (EPM) | Mice, Rats | Time spent in open arms, Number of entries into open arms | An increase in the exploration of the open, more "anxiety-provoking" arms suggests an anxiolytic effect. |

| Light-Dark Box Test | Mice | Time spent in the light compartment, Transitions between compartments | Anxiolytics increase the time spent in the brightly lit compartment, which is typically avoided by rodents. |

| Marble Burying Test | Mice | Number of marbles buried | A decrease in the number of marbles buried can indicate anxiolytic activity, as this is considered a compulsive, anxiety-related behavior. |

3.3. Pro-Convulsant/Anticonvulsant Effects

| Assay | Animal Model | Primary Endpoint(s) | Description |

| Pentylenetetrazol (PTZ) Seizure Test | Mice, Rats | Latency to first seizure, Seizure severity score | A decrease in the seizure threshold (i.e., seizures at lower doses of PTZ or with shorter latency) indicates a pro-convulsive effect. An increase in the threshold suggests anticonvulsant properties. |

| Maximal Electroshock (MES) Test | Mice, Rats | Presence or absence of tonic hindlimb extension | Primarily used to screen for anticonvulsant activity against generalized tonic-clonic seizures. |

Experimental Protocols

The following are detailed, generalized protocols for key experiments to evaluate the pharmacological profile of this compound.

4.1. Protocol for Loss of Righting Reflex (LORR) in Mice

-

Animals: Male C57BL/6 mice, 8-10 weeks old.

-

Housing: Group-housed (4-5 per

An In-depth Technical Guide to the Early Discovery and History of Methylmethaqualone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylmethaqualone (MMQ), a quinazolinone derivative and a structural analog of methaqualone, emerged not from traditional pharmaceutical development but as a designer drug on the illicit market in Germany in the 1990s. Its history is thus intrinsically linked to forensic science and toxicology rather than to formal preclinical and clinical research. This technical guide provides a comprehensive overview of the early discovery and history of this compound, detailing its synthesis, pharmacology, and the limited scientific understanding from its initial appearance. Due to its clandestine origins, early quantitative data is scarce; this guide therefore synthesizes available information, highlights knowledge gaps, and presents comparative data for its parent compound, methaqualone, to offer a clearer context for researchers.

Introduction and Historical Context

This compound (2-methyl-3-(2,4-dimethylphenyl)quinazolin-4(3H)-one) is a synthetic depressant of the central nervous system. Unlike its well-documented predecessor, methaqualone, which was first synthesized in 1951 and medically used as a sedative-hypnotic, this compound's origins are obscure. It first came to the attention of authorities in Germany during the 1990s as a black-market alternative to methaqualone.[1][2] This history has profoundly impacted the availability of formal scientific documentation regarding its discovery and early development.

The logical workflow of its emergence can be understood as a reactive development in the illicit drug market, aiming to circumvent existing drug laws by modifying the structure of a known psychoactive substance.

Logical Workflow of Discovery and Investigation

Synthesis

The synthesis of this compound involves the methylation of the methaqualone structure. While a specific, detailed protocol from its earliest synthesis is not publicly documented due to its illicit origins, the general methodology for creating 2,3-disubstituted quinazolin-4-ones is well-established. The German patent DE1124504B, titled "Verfahren zur Herstellung von 2-Methyl-3-(2',4'-dimethylphenyl)-4-oxo-3,4-dihydrochinazolin" (Process for the preparation of 2-methyl-3-(2',4'-dimethylphenyl)-4-oxo-3,4-dihydroquinazoline), is frequently cited in connection with this compound, suggesting it describes a relevant synthetic route.[1]

General Synthetic Pathway

The synthesis of quinazolinones like this compound typically proceeds via the condensation of N-acylanthranilic acid with an appropriate aniline. For this compound, this would involve the reaction of N-acetylanthranilic acid with 2,4-dimethylaniline.

Experimental Protocol (Hypothesized from General Methods)

A plausible experimental protocol, based on general quinazolinone synthesis, is as follows. It is important to note that this is a generalized procedure and not one specifically documented for the initial synthesis of this compound.

-

Reaction Setup: A mixture of N-acetylanthranilic acid and 2,4-dimethylaniline in a suitable solvent (e.g., toluene or xylene) is prepared in a reaction vessel equipped with a reflux condenser and a Dean-Stark trap.

-

Condensation: A dehydrating agent, such as polyphosphoric acid, or a catalyst, like phosphorus trichloride or thionyl chloride, is added to the mixture.

-

Reflux: The reaction mixture is heated to reflux. The water formed during the condensation is removed azeotropically using the Dean-Stark trap. The reaction is monitored for completion (e.g., by thin-layer chromatography).

-

Work-up: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The organic extracts are combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is evaporated. The crude product is then purified by recrystallization or column chromatography to yield this compound.

Pharmacology

The pharmacological profile of this compound is similar to that of methaqualone, though with some key differences in potency and side effects. Both compounds act as positive allosteric modulators of GABAA receptors.[1][3]

Mechanism of Action and Signaling Pathway

This compound enhances the effect of the inhibitory neurotransmitter GABA at the GABAA receptor. This leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization and a decrease in neuronal excitability. This mechanism is responsible for its sedative, hypnotic, and anxiolytic effects. It is reported to have agonist activity at the β subtype of the GABAA receptor.[1]

Potency and Side Effects

Animal studies have indicated that this compound is approximately three times as potent as methaqualone.[1] However, specific quantitative data from early studies, such as ED₅₀ (median effective dose) and LD₅₀ (median lethal dose), are not well-documented in publicly available literature.

A significant and dangerous characteristic of this compound is its pro-convulsive effect at doses only slightly above the effective sedative dose.[1] This narrow therapeutic window makes it particularly hazardous, as the risk of seizures increases substantially with only a minor increase in dosage. Anecdotal reports from human users have corroborated this pro-convulsive activity.[1]

Data Presentation

Due to the lack of formal preclinical studies from the time of its emergence, quantitative pharmacological data for this compound is limited. The following table presents the available information, with comparative data for methaqualone to provide context.

| Parameter | This compound (MMQ) | Methaqualone | Source |

| Chemical Formula | C₁₇H₁₆N₂O | C₁₆H₁₄N₂O | [1] |

| Molar Mass | 264.328 g/mol | 250.29 g/mol | [1] |

| Mechanism of Action | Positive allosteric modulator of GABAA receptors (agonist at β subtype) | Positive allosteric modulator of GABAA receptors | [1][3] |

| Relative Potency | ~3 times more potent than methaqualone (in animal models) | Reference | [1] |

| Key Side Effects | Sedation, hypnosis, pro-convulsive effects at supraclinical doses | Sedation, hypnosis, muscle relaxation | [1] |

| Legal Status (Germany) | Anlage I (Authorized scientific use only) - Illegal since 1999 | Anlage II (Authorized trade only, not prescriptible) | [1][4] |

Conclusion

The early history of this compound is a compelling case study of a designer drug's emergence and the subsequent scientific and regulatory response. Its discovery was not a result of systematic drug development but rather a clandestine effort to create a psychoactive substance outside the bounds of existing laws. This has resulted in a significant lack of formal scientific data from its early years, particularly regarding its quantitative pharmacology and toxicology. For researchers and drug development professionals, the story of this compound underscores the importance of understanding the mechanisms and effects of such analogs, which can possess significantly altered potency and safety profiles compared to their parent compounds. The pro-convulsive nature of this compound, in particular, highlights the potential dangers of seemingly minor structural modifications to known drugs. Further research into the specific interactions of this compound with various GABAA receptor subtypes could provide valuable insights into the structure-activity relationships of quinazolinone derivatives.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Reddit - The heart of the internet [reddit.com]

- 3. A Multifaceted GABAA Receptor Modulator: Functional Properties and Mechanism of Action of the Sedative-Hypnotic and Recreational Drug Methaqualone (Quaalude) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methaqualone - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to Methylmethaqualone: Structural Analogues and Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methylmethaqualone (MMQ), a potent quinazolinone derivative, and its structural analogues. This document delves into the synthesis, pharmacological activity, and analytical detection of these compounds, with a focus on their interaction with GABA-A receptors. The information is intended to support research, drug development, and forensic analysis in this evolving area of medicinal chemistry and neuropharmacology.

Introduction

Methaqualone, a sedative-hypnotic drug popular in the mid-20th century, and its subsequent analogues, such as this compound, represent a significant class of compounds that act as positive allosteric modulators of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2] Despite their withdrawal from legal markets, interest in these compounds persists in both illicit manufacturing and scientific research due to their potent effects on the central nervous system.[3] this compound, characterized by a methyl group addition to the tolyl ring of methaqualone, exhibits approximately three times the potency of its parent compound in animal models.[1] However, this increased potency is also associated with significant health risks, including a pro-convulsive effect at doses slightly above the therapeutic range.[1] This guide aims to provide a detailed technical resource for professionals working with these substances.

Core Chemistry: Synthesis of this compound and its Analogues

The fundamental structure of these compounds is the 2,3-disubstituted-4(3H)-quinazolinone core. The synthesis of this compound and its analogues generally follows established methods for quinazolinone synthesis. A common and efficient approach is a two-step process, beginning with the acylation of anthranilic acid, followed by cyclization and condensation with a substituted aniline.

General Synthesis Workflow

The synthesis of 2,3-disubstituted-4(3H)-quinazolinones can be represented by the following general workflow:

Caption: General synthesis workflow for 2,3-disubstituted-4(3H)-quinazolinones.

Experimental Protocol: Synthesis of this compound

The following protocol is a representative example for the synthesis of this compound (2-methyl-3-(2,4-dimethylphenyl)quinazolin-4(3H)-one).

Step 1: Synthesis of N-Acetylanthranilic Acid

-

In a round-bottom flask, dissolve anthranilic acid in a suitable solvent such as acetic anhydride.

-

Heat the mixture under reflux for a specified period to allow for complete acylation.

-

Upon cooling, the N-acetylanthranilic acid will precipitate.

-

Collect the precipitate by filtration and wash with cold water.

-

Dry the product under vacuum.

Step 2: Synthesis of this compound

-

Combine N-acetylanthranilic acid and 2,4-dimethylaniline in a reaction vessel.

-

Add a condensing agent, such as phosphorus oxychloride (POCl₃), dropwise while stirring and cooling the mixture in an ice bath.

-

After the addition is complete, heat the reaction mixture under reflux for several hours.

-

Cool the mixture and carefully pour it onto crushed ice.

-

Neutralize the solution with a base (e.g., sodium hydroxide solution) to precipitate the crude this compound.

-

Collect the solid by filtration, wash thoroughly with water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Pharmacology and Mechanism of Action

This compound and its analogues exert their primary pharmacological effects by modulating the function of GABA-A receptors, the main inhibitory neurotransmitter receptors in the central nervous system.

Positive Allosteric Modulation of GABA-A Receptors

These compounds act as positive allosteric modulators (PAMs) of GABA-A receptors.[4] They bind to a site on the receptor that is distinct from the GABA binding site.[5] This binding event enhances the effect of GABA, typically by increasing the frequency or duration of chloride channel opening, leading to an increased influx of chloride ions and hyperpolarization of the neuron.[6] This enhanced inhibitory signaling results in the sedative, hypnotic, and anxiolytic effects of these drugs.

GABA-A Receptor Downstream Signaling Pathway

The activation of GABA-A receptors by GABA, potentiated by this compound and its analogues, triggers a downstream signaling cascade that can influence various cellular processes.

Caption: Downstream signaling pathway of GABA-A receptor activation modulated by this compound.

Quantitative Pharmacological Data

The potency and efficacy of this compound and its analogues can be quantified through various in vitro and in vivo assays. The following tables summarize available data on the comparative potency and physicochemical properties of selected compounds.

Table 1: Comparative Potency of Methaqualone Analogues at GABA-A Receptors

| Compound | Relative Potency (vs. Methaqualone) | EC₅₀ (µM) | Efficacy (% Potentiation of GABA response) | Reference(s) |

| Methaqualone | 1x | ~30 | Varies by subtype (e.g., 600-800% at α₁β₂γ₂ₛ) | [7] |

| This compound | ~3x | Not explicitly reported in vitro | Not explicitly reported in vitro | [1] |

| Nitromethaqualone | ~10x | Not explicitly reported in vitro | Not explicitly reported in vitro | [3] |

| PPTQ | ~50x | ~0.6 | Not explicitly reported | |

| Cl-PPQ | ~400x | ~0.079 | Not explicitly reported | |

| Br-PPQ | ~300x | ~0.10 | Not explicitly reported |

Table 2: Physicochemical Properties of Methaqualone

| Property | Value | Reference(s) |

| Molecular Formula | C₁₆H₁₄N₂O | |

| Molar Mass | 250.30 g/mol | |

| Melting Point | 113-115 °C | |

| LogP | 3.93 | |

| pKa | 2.53 | |

| Solubility | Soluble in alcohol and chloroform; practically insoluble in water. |

Experimental Protocols for Pharmacological Assays

GABA-A Receptor Binding Assay

This protocol outlines a general procedure for determining the binding affinity (Ki) of test compounds for the GABA-A receptor.

Materials:

-

Rat brain tissue

-

Homogenization buffer (e.g., 0.32 M sucrose)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Radioligand (e.g., [³H]muscimol or [³H]flunitrazepam)

-

Non-specific binding agent (e.g., excess unlabeled GABA)

-

Test compounds

-

Scintillation fluid

Procedure:

-

Membrane Preparation: Homogenize rat brain tissue in homogenization buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet multiple times with binding buffer through repeated centrifugation and resuspension.

-

Binding Reaction: In a series of tubes, combine the prepared membranes, radioligand, and either binding buffer (for total binding), non-specific binding agent, or various concentrations of the test compound.

-

Incubation: Incubate the tubes at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

-

Termination: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Washing: Quickly wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ of the test compound and calculate the Ki using the Cheng-Prusoff equation.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This protocol describes the use of TEVC in Xenopus oocytes to measure the functional modulation of GABA-A receptors by test compounds.

Materials:

-

Xenopus laevis oocytes

-

cRNA encoding the desired GABA-A receptor subunits

-

Recording solution (e.g., Ringer's solution)

-

GABA solutions of known concentrations

-

Test compound solutions

-

TEVC amplifier and data acquisition system

Procedure:

-

Oocyte Preparation and Injection: Harvest and prepare Xenopus oocytes. Inject the oocytes with a mixture of cRNAs for the GABA-A receptor subunits of interest and incubate for 2-5 days to allow for receptor expression.

-

Electrophysiological Recording: Place an oocyte in the recording chamber and perfuse with recording solution. Impale the oocyte with two microelectrodes (one for voltage clamping and one for current recording).

-

GABA Application: Apply a known concentration of GABA (typically the EC₁₀ or EC₂₀) to elicit a baseline current response.

-

Compound Application: Co-apply the test compound with GABA and record the change in the current response. To determine the EC₅₀ of the modulator, apply a range of concentrations of the test compound.

-

Data Analysis: Measure the peak current amplitude in the presence and absence of the test compound. Calculate the percent potentiation of the GABA-evoked current. Plot the concentration-response curve for the test compound to determine its EC₅₀ and maximal efficacy.

Conclusion

This compound and its structural analogues remain a significant area of interest for researchers in medicinal chemistry, pharmacology, and forensic science. Their potent activity as positive allosteric modulators of GABA-A receptors underscores their potential for both therapeutic development and abuse. This technical guide provides a foundational resource for professionals working with these compounds, offering detailed information on their synthesis, mechanism of action, and methods for their pharmacological characterization. A thorough understanding of the structure-activity relationships and downstream signaling pathways of these quinazolinone derivatives is crucial for the development of safer therapeutic agents and for addressing the public health challenges posed by their illicit use.

References

- 1. EMDB-43475: Human GABAA receptor alpha1-beta2-gamma2 subtype in complex with ... - Yorodumi [pdbj.org]

- 2. Structural insights into GABAA receptor potentiation by Quaalude - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Multifaceted GABAA Receptor Modulator: Functional Properties and Mechanism of Action of the Sedative-Hypnotic and Recreational Drug Methaqualone (Quaalude) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Signaling pathway downstream of GABAA receptor in the growth cone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Unveiling the Toxicological Profile of Methylmethaqualone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylmethaqualone (MMQ) is a quinazolinone derivative and a structural analog of methaqualone, a sedative-hypnotic drug that gained notoriety for its abuse potential.[1] Like its predecessor, this compound acts as a central nervous system depressant, exhibiting sedative and hypnotic properties.[1] However, preclinical data suggests it may be approximately three times more potent than methaqualone.[1] This increased potency, coupled with its emergence as a designer drug, necessitates a thorough understanding of its toxicological profile for forensic and clinical toxicologists, as well as for researchers in drug development. This guide provides a comprehensive overview of the current knowledge on the toxicological screening of this compound, including its physicochemical properties, toxicological data, analytical methodologies, and purported mechanism of action.

Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | 2-methyl-3-(2,4-dimethylphenyl)quinazolin-4(3H)-one | [1] |

| CAS Number | 3244-75-5 | [1] |

| Molecular Formula | C₁₇H₁₆N₂O | [1] |

| Molar Mass | 264.32 g/mol | [1] |

Toxicological Data

The available quantitative toxicological data for this compound is limited. However, the following values have been reported:

| Parameter | Value | Species | Route of Administration | Reference |

| LD₅₀ | 360 mg/kg | Mouse | Oral | |

| LD₅₀ | 320 mg/kg | Mouse | Intraperitoneal |

For comparison, the LD₅₀ of the parent compound, methaqualone, in rats is reported to be between 255 and 326 mg/kg.

Pharmacology and Mechanism of Action

This compound's primary mechanism of action is believed to be similar to that of methaqualone, acting as a positive allosteric modulator of the GABAₐ receptor.[1] This action enhances the effect of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), leading to central nervous system depression.

Caption: GABA-A Receptor Signaling Pathway for this compound.

Human Toxicology and Clinical Presentation

Case reports of this compound intoxication in humans describe a range of clinical effects, including:

-

Central nervous system depression, which can alternate with periods of excitation[2]

-

Psychomotor agitation[2]

-

Muscle hyperactivity[2]

-

Tachycardia[2]

Animal studies have indicated that this compound may have a pro-convulsive effect at doses only slightly above the effective sedative dose, highlighting a narrow therapeutic index and a significant risk of overdose.[1]

Experimental Protocols for Toxicological Screening

A variety of analytical techniques can be employed for the detection and quantification of this compound in biological matrices. The following protocols are based on established methods for methaqualone and its analogs.

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is suitable for the extraction of this compound from blood or urine samples.[3][4]

Materials:

-

Whole blood or urine sample

-

pH 9 buffer (e.g., carbonate buffer)

-

Centrifuge

-

Evaporator (e.g., nitrogen evaporator)

-

Reconstitution solvent (e.g., mobile phase)

Procedure:

-

To 1 mL of the biological sample, add the internal standard.

-

Add 1 mL of pH 9 buffer and vortex to mix.

-

Add 5 mL of ethyl acetate and vortex for 10 minutes.

-

Centrifuge at 3000 rpm for 10 minutes to separate the layers.

-

Transfer the upper organic layer (ethyl acetate) to a clean tube.

-

Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the reconstitution solvent for analysis.

Analytical Method: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

This method provides high sensitivity and selectivity for the quantification of this compound.[3][4]

Instrumentation:

-

UHPLC system coupled to a triple quadrupole mass spectrometer.

Chromatographic Conditions (Example):

-

Column: C18 reversed-phase column (e.g., 1.7 µm particle size)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: A suitable gradient program to achieve separation from other analytes.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

Mass Spectrometric Conditions (Example):

-

Ionization Mode: Electrospray Ionization (ESI), positive mode

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and the internal standard. The exact m/z values would need to be determined through infusion of a standard.

Validation Parameters:

-

Lower Limit of Quantification (LLOQ): For this compound, an LLOQ of 0.2 ng/mL in blood has been reported for a similar method.[4]

-

Linearity: The method should be linear over a defined concentration range (e.g., 0.2-50 ng/mL).

-

Precision and Accuracy: Intra- and inter-day precision and accuracy should be within acceptable limits (e.g., ±15%).

-

Recovery: Extraction recovery should be consistent and reproducible.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique for the identification and quantification of drugs of abuse.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer.

GC Conditions (Example):

-

Column: Capillary column suitable for drug analysis (e.g., 5% phenyl-methylpolysiloxane).

-

Injector Temperature: 250°C

-

Oven Temperature Program: Start at a lower temperature (e.g., 100°C) and ramp up to a higher temperature (e.g., 300°C) to elute the analyte.

-

Carrier Gas: Helium

MS Conditions (Example):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Mode: Full scan for identification or selected ion monitoring (SIM) for quantification.

Caption: General Workflow for Toxicological Screening of this compound.

Presumptive Screening: Thin-Layer Chromatography (TLC)

TLC can be used as a rapid and cost-effective screening method.

Procedure:

-

Spot the extracted sample onto a TLC plate (e.g., silica gel).

-

Develop the plate in a suitable solvent system.

-

Visualize the spots using a visualizing agent (e.g., potassium iodoplatinate).

-

Compare the retention factor (Rf) of the unknown spot to that of a this compound standard.

Metabolism

The specific metabolic pathways of this compound have not been extensively studied. However, based on the metabolism of methaqualone, it is anticipated that this compound undergoes hydroxylation on the aromatic rings, followed by conjugation with glucuronic acid before excretion in the urine.

Conclusion

This compound poses a significant public health concern due to its potency and potential for abuse. The analytical methods outlined in this guide provide a framework for the reliable detection and quantification of this substance in biological samples. Further research is needed to fully elucidate the toxicological properties, metabolic fate, and potential for long-term health effects associated with this compound exposure. For professionals in drug development, understanding the toxicological profile of such compounds is crucial for the development of safer therapeutic alternatives and for informing public health and safety initiatives.

References

- 1. In Vitro Toxicology Assays — TME Scientific [tmescientific.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. psychonautwiki.org [psychonautwiki.org]

- 4. Acute neurotoxicity associated with recreational use of this compound confirmed by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Receptor Binding Affinity of Methylmethaqualone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylmethaqualone (MMQ) is a synthetic quinazolinone and a structural analog of the sedative-hypnotic drug methaqualone. Like its parent compound, this compound is understood to exert its primary pharmacological effects through positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor. This technical guide provides a comprehensive overview of the receptor binding affinity of this compound, drawing upon available data for methaqualone as a proxy due to the limited specific research on its methylated analog. The document details the presumed mechanism of action, summarizes key binding affinity data for methaqualone, and provides in-depth experimental protocols for assessing the receptor binding and functional activity of such compounds.

Introduction

This compound emerged as a designer drug, synthesized to mimic the effects of its well-known predecessor, methaqualone. Both compounds belong to the quinazolinone class and are recognized for their sedative, hypnotic, and anxiolytic properties. The primary molecular target for these compounds is the GABA-A receptor, a ligand-gated ion channel that is the principal mediator of inhibitory neurotransmission in the central nervous system. This guide serves as a technical resource for researchers and drug development professionals, offering a detailed examination of the receptor pharmacology of this compound, with a necessary reliance on data from methaqualone to infer its binding characteristics.

Mechanism of Action: Positive Allosteric Modulation of the GABA-A Receptor

This compound, like methaqualone, is a positive allosteric modulator (PAM) of the GABA-A receptor. It binds to a site on the receptor complex that is distinct from the binding site of the endogenous ligand, GABA. This allosteric binding enhances the effect of GABA, increasing the flow of chloride ions into the neuron upon GABA binding. This influx of chloride ions leads to hyperpolarization of the neuronal membrane, resulting in a decrease in neuronal excitability and producing the characteristic sedative and anxiolytic effects of the drug. Animal studies suggest that this compound may be more potent than its parent compound, methaqualone.

dot

Quantitative Receptor Binding Data

Due to its status as a designer drug, there is a significant lack of published, peer-reviewed quantitative binding affinity data (e.g., Ki, IC50) specifically for this compound. Therefore, the following table summarizes the available data for its parent compound, methaqualone , which is expected to have a similar, albeit likely less potent, binding profile. These values serve as a critical reference point for understanding the general receptor interactions of this class of compounds.

| Compound | Receptor | Assay Type | Radioligand | Tissue/Cell Line | Ki (nM) | IC50 (nM) |

| Methaqualone | GABA-A | Radioligand Binding | [3H]Flunitrazepam | Rat cortical membranes | ~1,500 | ~3,000 |

| Methaqualone | GABA-A | Radioligand Binding | [3H]Muscimol | Rat brain membranes | >10,000 | >10,000 |

| Methaqualone | GABA-A (α1β2γ2) | Electrophysiology | - | HEK293 cells | - | ~5,000 (EC50) |

Note: The data presented are approximations derived from various sources and should be considered as indicative rather than absolute values. The affinity of methaqualone for the benzodiazepine binding site ([3H]Flunitrazepam) is notably lower than that of classic benzodiazepines, highlighting its distinct binding site. Its low affinity in displacing [3H]Muscimol suggests it does not directly compete with GABA for its binding site.

Detailed Experimental Protocols

The following protocols describe standard methodologies used to characterize the binding and functional activity of compounds acting on the GABA-A receptor. These methods are directly applicable to the study of this compound.

Radioligand Binding Assay (Competitive Inhibition)

This protocol details a competitive radioligand binding assay to determine the affinity of a test compound (e.g., this compound) for the GABA-A receptor.

4.1.1. Materials

-

Biological Material: Rat cortical membranes or HEK293 cells stably expressing the desired GABA-A receptor subtype.

-

Radioligand: [3H]Flunitrazepam (for the benzodiazepine site) or [3H]Muscimol (for the GABA site).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: Diazepam (10 µM) for [3H]Flunitrazepam or GABA (1 mM) for [3H]Muscimol.

-

Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

-

Instrumentation: Scintillation counter, filtration apparatus with glass fiber filters.

4.1.2. Membrane Preparation

-

Homogenize tissue or cells in ice-cold assay buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

-

Wash the membrane pellet by resuspending in fresh assay buffer and repeating the centrifugation step.

-

Resuspend the final pellet in assay buffer to a protein concentration of 0.5-1.0 mg/mL.

4.1.3. Assay Procedure

-

In a 96-well plate, add assay buffer, radioligand (at a concentration near its Kd), and either the test compound at various concentrations, buffer (for total binding), or the non-specific binding control.

-

Initiate the binding reaction by adding the membrane preparation to each well.

-

Incubate the plate at 4°C for 60-90 minutes.

-

Terminate the assay by rapid filtration through glass fiber filters, followed by several washes with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

4.1.4. Data Analysis

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) using non-linear regression analysis.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

dot

Whole-Cell Patch-Clamp Electrophysiology

This protocol describes a functional assay to measure the effect of a test compound on GABA-A receptor-mediated currents.

4.2.1. Materials

-

Cell Line: HEK293 cells transiently or stably expressing the GABA-A receptor subtype of interest.

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4).

-

Internal Solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH 7.2).

-

Agonist: GABA.

-

Test Compound: this compound.

-

Instrumentation: Patch-clamp amplifier, micromanipulators, perfusion system, microscope.

4.2.2. Procedure

-

Culture cells on glass coverslips.

-

Place a coverslip in the recording chamber and perfuse with the external solution.

-

Fabricate patch pipettes from borosilicate glass capillaries and fill with the internal solution. The pipette resistance should be 3-5 MΩ.

-

Under microscopic guidance, form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the cell membrane potential at a holding potential of -60 mV.

-

Apply GABA at its EC10-EC20 concentration to elicit a baseline current.

-

Co-apply the test compound at various concentrations with the same concentration of GABA.

-

Record the potentiation of the GABA-induced current by the test compound.

4.2.3. Data Analysis

-

Measure the peak amplitude of the GABA-induced currents in the absence and presence of the test compound.

-

Calculate the percentage potentiation for each concentration of the test compound.

-

Plot the percentage potentiation against the logarithm of the test compound concentration.

-

Determine the EC50 value (the concentration of the test compound that produces 50% of the maximal potentiation) using non-linear regression analysis.

dot

Conclusion

This compound is a potent sedative-hypnotic that is presumed to act as a positive allosteric modulator of the GABA-A receptor, in a manner analogous to its parent compound, methaqualone. While specific quantitative binding data for this compound remains elusive in the public domain, the established pharmacology of methaqualone provides a solid foundation for understanding its mechanism of action. The experimental protocols detailed in this guide represent the standard, robust methodologies for characterizing the receptor binding affinity and functional effects of this compound and other novel psychoactive substances targeting the GABA-A receptor. Further research employing these techniques is essential to fully elucidate the pharmacological profile of this and other emerging designer drugs.

Methodological & Application

Application Notes and Protocols for the Analytical Detection of Methylmethaqualone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylmethaqualone (MMQ) is a quinazolinone, an analogue of methaqualone, possessing similar sedative and hypnotic properties.[1] As a designer drug, its presence in forensic and clinical samples requires robust and validated analytical methods for accurate identification and quantification. These application notes provide detailed protocols for the detection of this compound in biological matrices, primarily focusing on state-of-the-art chromatographic techniques.

Analytical Methods Overview

The primary methods for the detection and quantification of this compound and its isomers include Ultra-High-Performance Liquid Chromatography coupled with Triple Quadrupole Tandem Mass Spectrometry (UHPLC-QqQ-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). Thin-Layer Chromatography (TLC) can be employed as a preliminary screening technique.

Quantitative Data Summary

The following table summarizes the quantitative data from a validated UHPLC-QqQ-MS/MS method for the analysis of this compound in whole blood.[2]

| Parameter | Value | Analytical Method | Matrix | Reference |

| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL | UHPLC-QqQ-MS/MS | Whole Blood | [2] |

| Linear Concentration Range | 0.2–50 ng/mL | UHPLC-QqQ-MS/MS | Whole Blood | [2] |

| Coefficient of Determination (R²) | > 0.995 | UHPLC-QqQ-MS/MS | Whole Blood | [2] |

| Recovery | 84.2% to 113.7% | UHPLC-QqQ-MS/MS | Whole Blood | [3] |

| Precision and Accuracy | Within 20% | UHPLC-QqQ-MS/MS | Whole Blood | [3] |

Experimental Protocols

UHPLC-QqQ-MS/MS Method for this compound in Whole Blood[2]

This method allows for the simultaneous determination of nine methaqualone-related compounds, including this compound.[2][3]

a. Sample Preparation: Liquid-Liquid Extraction (LLE) [2][3]

-

To a 200 µL whole blood sample, add an internal standard (e.g., Methaqualone-d7).[2]

-

Perform liquid-liquid extraction with ethyl acetate at pH 9.[2][3]

-

Vortex the mixture and centrifuge to separate the layers.

-

Transfer the organic layer (ethyl acetate) to a clean tube.

-

Evaporate the solvent under a stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for injection.

b. Instrumentation and Conditions

-

Chromatographic System: Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Mass Spectrometer: Triple quadrupole tandem mass spectrometer (QqQ-MS/MS).

-

Mode: Multiple Reaction Monitoring (MRM) for quantification.[2][3]

-

Isomer Separation: The method is capable of chromatographically separating structural isomers like this compound and etaqualone.[3]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol (Adapted from Methaqualone Analysis)[4]

This protocol is adapted from the UNODC recommended methods for methaqualone and can be applied for the analysis of this compound.

a. Sample Preparation (for solid samples) [4]

-

Pulverize and homogenize the sample (e.g., tablets).[4]

-

Transfer a suitable quantity (e.g., 1 g) into a test tube.

-

Add 5 mL of chloroform and vortex for 10 seconds.

-

Filter the supernatant through anhydrous sodium sulfate.

-

Transfer a 1 µL aliquot of the supernatant to a sample vial.

-

Reduce to dryness under a stream of nitrogen.

-

Reconstitute the residue in 1 mL of chloroform prior to GC-MS analysis.[4]

b. GC-MS Operating Conditions [4]

-

Column: DB-1 or equivalent capillary column.

-

Injector Temperature: 275°C

-

Detector Temperature: 300°C

-

Oven Temperature Program:

-

Initial temperature: 150°C for 1 minute.

-

Ramp rate: 10°C/min.

-

Final temperature: 280°C.

-

-

Carrier Gas: Nitrogen at a suitable flow rate (e.g., 60 ml/min for packed columns).[4]

-

Detection: Mass Spectrometry (MS) for identification.

Thin-Layer Chromatography (TLC) for Screening[4][5]

TLC can be used as a rapid and inexpensive screening method.[4]

a. Sample and Standard Preparation [4]

-

Prepare sample solutions from powders, tablets, or capsules at a concentration of approximately 5 mg/mL in methanol.[4]

-

Prepare standard solutions of this compound at the same concentration.

b. Chromatographic Conditions [4][5]

-

Stationary Phase: Silica gel G plates with a fluorescent indicator (Silica gel GF254).[4]

-

Mobile Phase: A common system for methaqualone and related compounds is Chloroform/Ethanol/Ammonium Hydroxide (80:15:5 v/v/v).[5]

-

Development: Allow the solvent front to travel a sufficient distance up the plate in a saturated tank.

-

Visualization:

-

Observe the plate under UV light (254 nm).

-

Use a sequence of spray reagents for visualization, such as sulfuric acid, followed by potassium iodoplatinate.[5]

-

Visualizations

Caption: General workflow for this compound detection.

Caption: Liquid-Liquid Extraction workflow for blood samples.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. tandfonline.com [tandfonline.com]

- 3. From historical drugs to present perils: UHPLC-QqQ-MS/MS determination of methaqualone and its designer analogs (NPS) with comprehensive fragmentation pathways study (QTOF) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 5. d-nb.info [d-nb.info]

Application Note: Quantitative Analysis of Methylmethaqualone in Human Plasma by HPLC-MS/MS

Abstract

This application note details a robust and sensitive method for the quantitative analysis of methylmethaqualone (MMQ) in human plasma using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The protocol employs a straightforward liquid-liquid extraction (LLE) for sample preparation and utilizes a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode to achieve high selectivity and sensitivity. This method is suitable for forensic toxicology, clinical research, and drug development applications requiring the precise measurement of MMQ in biological matrices.

Introduction

This compound (MMQ) is a designer derivative of methaqualone, a sedative-hypnotic drug that was withdrawn from the market due to its high potential for abuse.[1][2] As a quinazolinone derivative, MMQ shares pharmacological similarities with its parent compound, acting as a positive allosteric modulator of GABA-A receptors.[3][4][5] The emergence of MMQ on the illicit drug market necessitates the development of reliable analytical methods for its detection and quantification in biological samples to aid in clinical diagnosis and forensic investigations.[6][7] This application note presents a validated HPLC-MS/MS method for the determination of MMQ in human plasma.

Experimental Protocols

Materials and Reagents

-

This compound (MMQ) reference standard

-

Methaqualone-d7 (Internal Standard, IS)

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid (LC-MS grade)

-

Ammonium formate

-

Ethyl acetate

-

pH 9 buffer (e.g., carbonate-bicarbonate buffer)

-

Human plasma (drug-free)

Sample Preparation: Liquid-Liquid Extraction (LLE)

-

Pipette 200 µL of human plasma into a clean microcentrifuge tube.

-

Add 20 µL of the internal standard working solution (Methaqualone-d7, 100 ng/mL in methanol).

-

Add 200 µL of pH 9 buffer and vortex briefly.[8]

-

Add 2 mL of ethyl acetate and vortex for 10 minutes to extract the analytes.[8]

-

Centrifuge the sample at 2540 x g for 10 minutes at 4°C.[8]

-

Carefully transfer the upper organic layer (ethyl acetate) to a new tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.[8]

-

Reconstitute the dry residue in 50 µL of methanol.[8]